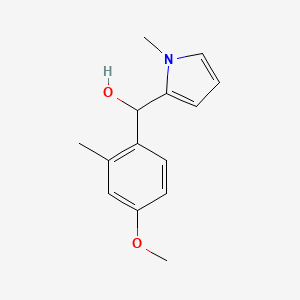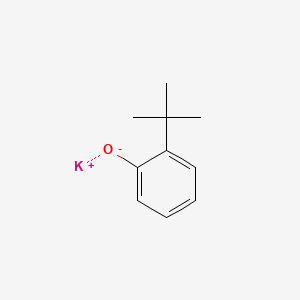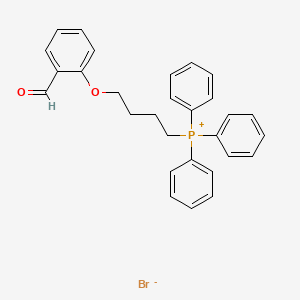
(4-(2-Formylphenoxy)butyl)triphenylphosphonium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(2-Formylphenoxy)butyl)triphenylphosphonium bromide is a chemical compound with the molecular formula C29H28BrO2P and a molecular weight of 519.423 g/mol . It is a member of the triphenylphosphonium family, which is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-Formylphenoxy)butyl)triphenylphosphonium bromide typically involves the reaction of triphenylphosphine with a suitable bromide precursor. One common method involves the reaction of triphenylphosphine with 4-(2-formylphenoxy)butyl bromide under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, as this compound is primarily used in research settings. the general principles of large-scale organic synthesis, including the use of automated reactors and continuous flow systems, can be applied to produce this compound in larger quantities.
Analyse Chemischer Reaktionen
Types of Reactions
(4-(2-Formylphenoxy)butyl)triphenylphosphonium bromide undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromide ion can be substituted with other nucleophiles, such as hydroxide or alkoxide ions, to form different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Hydroxide ions (OH-), alkoxide ions (RO-)
Major Products
Oxidation: (4-(2-Carboxyphenoxy)butyl)triphenylphosphonium bromide
Reduction: (4-(2-Hydroxyphenoxy)butyl)triphenylphosphonium bromide
Substitution: Various substituted triphenylphosphonium derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(4-(2-Formylphenoxy)butyl)triphenylphosphonium bromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other phosphonium compounds.
Biology: Investigated for its potential role in mitochondrial targeting due to the triphenylphosphonium moiety, which can facilitate the delivery of bioactive molecules to mitochondria.
Medicine: Explored for its potential therapeutic applications, particularly in the development of drugs targeting mitochondrial dysfunction.
Industry: Utilized in the development of new materials and catalysts for various industrial processes.
Wirkmechanismus
The mechanism of action of (4-(2-Formylphenoxy)butyl)triphenylphosphonium bromide is primarily related to its ability to target mitochondria. The triphenylphosphonium moiety allows the compound to cross the mitochondrial membrane and accumulate within the mitochondria. Once inside, it can interact with various mitochondrial components, potentially affecting mitochondrial function and bioenergetics .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3-(2-Formylphenoxy)propyl)triphenylphosphonium bromide
- (4-Bromobutyl)triphenylphosphonium bromide
- (4-Carboxybenzyl)triphenylphosphonium bromide
Uniqueness
(4-(2-Formylphenoxy)butyl)triphenylphosphonium bromide is unique due to the presence of the formyl group, which provides additional reactivity and potential for further chemical modifications. This makes it a versatile compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
52032-55-0 |
|---|---|
Molekularformel |
C29H28BrO2P |
Molekulargewicht |
519.4 g/mol |
IUPAC-Name |
4-(2-formylphenoxy)butyl-triphenylphosphanium;bromide |
InChI |
InChI=1S/C29H28O2P.BrH/c30-24-25-14-10-11-21-29(25)31-22-12-13-23-32(26-15-4-1-5-16-26,27-17-6-2-7-18-27)28-19-8-3-9-20-28;/h1-11,14-21,24H,12-13,22-23H2;1H/q+1;/p-1 |
InChI-Schlüssel |
KBAAJXBQRRVOJC-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)[P+](CCCCOC2=CC=CC=C2C=O)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


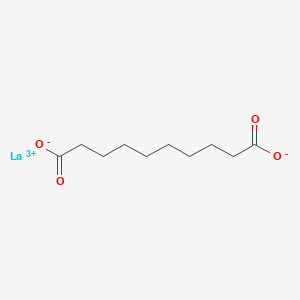
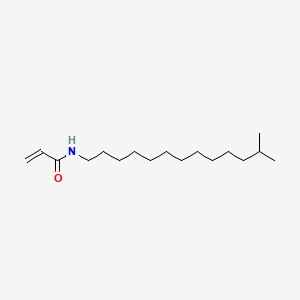
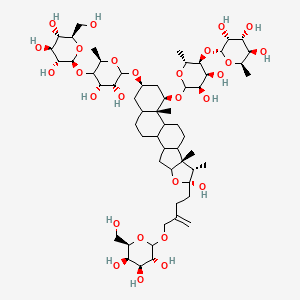
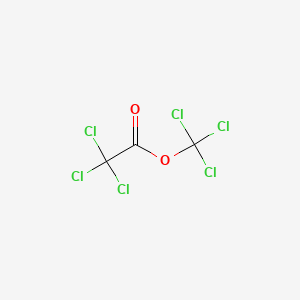
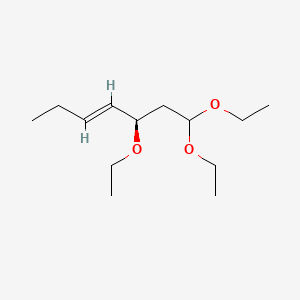
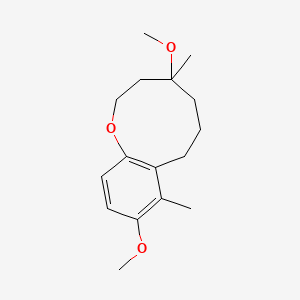
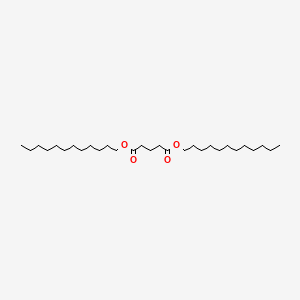
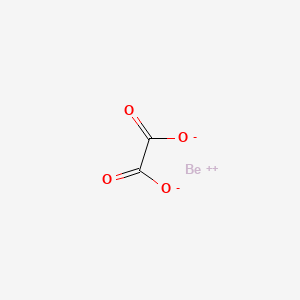
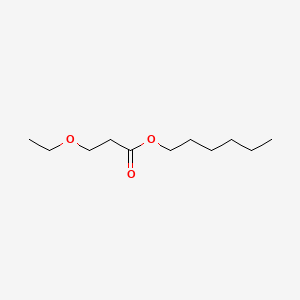
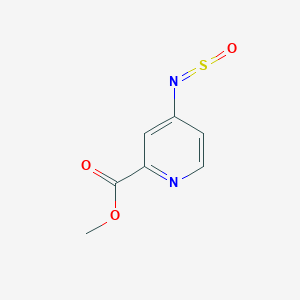
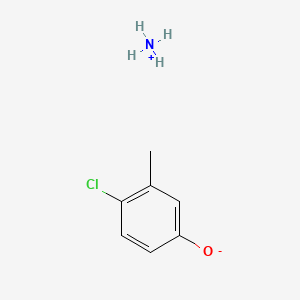
![5-amino-N-[3-(2-nitrophenoxy)propyl]-2,4-dioxo-1H-pyrimidine-6-carboxamide](/img/structure/B12645205.png)
